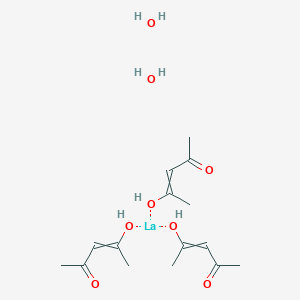

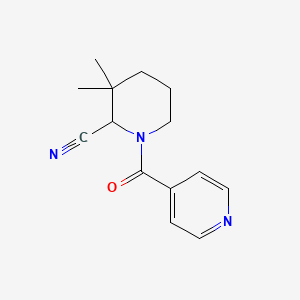

lanthanum(3+);(Z)-4-oxopent-2-en-2-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lanthanum is a malleable, ductile, and soft metal . It is traditionally counted among the rare earth elements . The usual oxidation state of lanthanum is +3, although some compounds are known with an oxidation state of +2 .

Synthesis Analysis

While specific synthesis methods for “lanthanum(3+);(Z)-4-oxopent-2-en-2-olate” are not available, lanthanum compounds such as lanthanum fluoride and lanthanum oxide have been synthesized through various methods .Molecular Structure Analysis

The molecular structure of lanthanum compounds can be complex and diverse . For instance, lanthanum fluoride nanorods and nanoparticles have been synthesized, with their structure analyzed by X-ray diffraction studies .Chemical Reactions Analysis

Lanthanum reacts with air, acids, and halogens . It oxidizes rapidly when exposed to air and burns readily at 150 °C to form lanthanum (III) oxide . It reacts slowly with cold water and quickly with hot water to form lanthanum hydroxide .Physical And Chemical Properties Analysis

Lanthanum has a melting point of 920°C, a boiling point of 3464°C, and a density of 6.15 g/cm³ . It is highly reactive, readily forming compounds with elements like nitrogen, carbon, sulfur, phosphorus, boron, selenium, silicon, and arsenic .Aplicaciones Científicas De Investigación

-

Sensors

- Field : Electronics and Sensor Technology

- Application Summary : Lanthanum Oxide (La2O3) is used in the field of sensors due to its superior structural stability at high temperatures, active surface sites, chemical, and optical properties .

- Methods of Application : The size, shape, and surface of the lanthanum oxide have a critical role in the response and performance of the devices in these applications .

- Results : The excellent qualities of such materials have increased their use in the fields of technology, industrial, pollution prevention, and, in particular, the manufacture of sensors .

-

Alloying Agent

- Field : Metallurgy

- Application Summary : Lanthanum is used as an alloying agent for steels and cast irons .

- Methods of Application : Lanthanum is added to the steel or cast iron during the manufacturing process to improve certain properties .

- Results : The addition of Lanthanum can enhance the strength and durability of the steel or cast iron .

-

Hybrid Car Batteries

- Field : Automotive Industry

- Application Summary : Lanthanum is used in the production of hybrid car batteries .

- Methods of Application : Lanthanum is incorporated into the battery’s design to enhance its performance .

- Results : The use of Lanthanum in hybrid car batteries has contributed to the efficiency and longevity of these batteries .

-

Cigarette Lighter Flints

- Field : Consumer Goods

- Application Summary : Lanthanum is used in the production of cigarette lighter flints .

- Methods of Application : Lanthanum is combined with other elements to form Mischmetal, an alloy primarily consisting of cerium and lanthanum, which is used in the flints of cigarette lighters .

- Results : The use of Lanthanum in this application has resulted in more reliable and longer-lasting flints .

-

Phosphate Removal

- Field : Environmental Science

- Application Summary : Lanthanum-based adsorbents are used for selective phosphate removal .

- Methods of Application : The lanthanum-based adsorbents are used in a filtration system to remove phosphate from water .

- Results : This application is particularly useful in wastewater treatment, where it can help to reduce the levels of phosphate, a common pollutant .

-

Carbon Arc Lighting

- Field : Lighting and Projection

- Application Summary : Lanthanum is used in carbon arc lighting, which is used in motion pictures, studio lighting, and projection .

- Methods of Application : Lanthanum is incorporated into the carbon electrodes used in carbon arc lights .

- Results : The use of Lanthanum in this application has resulted in brighter and more stable lights .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

lanthanum(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIBUQNJDKISLA-LNTINUHCSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21LaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14455606 | |

CAS RN |

64424-12-0 |

Source

|

| Record name | Lanthanum(III) acetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)

![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)

![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)

![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)

![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)